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Compound of Interest

Compound Name: (4-ethynylphenyl)methanol

Cat. No.: B084771

Abstract

(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula
CoHsO, has emerged as a critical building block in modern medicinal chemistry and materials
science.[1][2] Its unique structure, featuring a reactive ethynyl group and a modifiable
hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular
architectures. This technical guide provides an in-depth overview of (4-
ethynylphenyl)methanol, including its chemical properties, detailed synthesis protocols, and
its significant applications in the development of Proteolysis Targeting Chimeras (PROTACS)
and bioconjugation via click chemistry. This document is intended to serve as a comprehensive
resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

(4-Ethynylphenyl)methanol is a white to yellow-brown solid at room temperature.[2] Its
fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference
Chemical Formula CoHsO [1112]
Molecular Weight 132.16 g/mol [2]

CAS Number 10602-04-7 [11[2]
IUPAC Name (4-ethynylphenyl)methanol [2]

Melting Point 40-44 °C

Boiling Point Not available

SMILES C#CC1=CC=C(C=C1)CO [1]

INChI=1S/C9H80/c1-2-8-3-5-
InChl [2]
9(7-10)6-4-8/h1,3-6,10H,7H2

Synthesis of (4-Ethynylphenyl)methanol

The most common and efficient method for synthesizing (4-ethynylphenyl)methanol is
through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a
carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route
involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted
benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling and
Deprotection

This protocol outlines a two-step synthesis of (4-ethynylphenyl)methanol from 4-iodobenzyl
alcohol and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 4-lodobenzyl Alcohol and Trimethylsilylacetylene
o Materials:
o 4-lodobenzyl alcohol

o Trimethylsilylacetylene
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[e]

Palladium catalyst (e.g., Pd(PPhs)2Cl2)

o

Copper(l) iodide (Cul)

[¢]

Triphenylphosphine (PPhs)

[¢]

Anhydrous triethylamine (EtsN)

[e]

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

e Procedure:

o To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-
iodobenzyl alcohol (1 equivalent), Pd(PPhs)2Clz (e.g., 2-5 mol%), Cul (e.g., 2-5 mol%),
and PPhs (e.g., 4-10 mol%).

o Add the anhydrous solvent and anhydrous triethylamine.
o Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.

o Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature and filter it through a pad
of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column
chromatography on silica gel.[4]

Step 2: Deprotection of the Trimethylsilyl Group
o Materials:
o (4-((trimethylsilyl)ethynyl)phenyl)methanol

o Potassium carbonate (K2CO3)
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o Methanol (MeOH)

e Procedure:

[e]

Dissolve the silylated intermediate in methanol.[5]

o Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]

o Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]
o Once the reaction is complete, remove the methanol under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and
wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure to yield (4-ethynylphenyl)methanol.

o If necessary, further purify the product by column chromatography.

Step 1: Sonogashira Coupling

Trimethylsilylacetylene
Step 2: Deprotection

Pd(PPhs)2Cl2, Cul, e . | y
4-lodobenzyl Alcohol (4-((trimethylsilyl)ethynyl)phenyl)methanol (4-ethynylphenyl)methanol

Click to download full resolution via product page
Synthesis of (4-ethynylphenyl)methanol.

Applications in Drug Discovery and Development

The unique bifunctional nature of (4-ethynylphenyl)methanol makes it a highly valuable linker
in the development of novel therapeutics, particularly in the fields of targeted protein
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degradation and bioconjugation.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds
to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. (4-
Ethynylphenyl)methanol is an excellent candidate for incorporation into these linkers,
providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily
functionalized, for example, through a click reaction, to attach the E3 ligase ligand.

The efficacy of PROTACSs is often quantified by their DCso (concentration for 50% degradation)
and Dmax (maximum degradation) values. While specific PROTACSs utilizing a (4-
ethynylphenyl)methanol linker are proprietary, the following table presents data for various
PROTACSs to illustrate the typical range of activities achieved.

Target E3 Ligase
PROTAC . . DCso (NM) Dmax (%) Reference
Protein Ligand
Compound
BRD4 CRBN - - [8]
27
Compound
BRD4 CRBN - - [9]
28
Compound
BRD4 CRBN - - [8]
29
Compound
BRD4 CRBN 60 - [8]
34
Compound
BRD4 CRBN 62 - [8]
37
CP1 DAPK1 - 119.6 - [9]

Note: The linkers in the cited PROTACs may not be derived from (4-ethynylphenyl)methanol
but serve to demonstrate the potency of this therapeutic modality.
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Mechanism of action for a PROTAC.
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Click Chemistry and Bioconjugation

The terminal alkyne of (4-ethynylphenyl)methanol is a perfect handle for copper(l)-catalyzed
azide-alkyne cycloaddition (CUAAC), a cornerstone of "click chemistry".[10] This reaction is
highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.[10]
(4-Ethynylphenyl)methanol and its derivatives can be used to label biomolecules, such as
proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates
(ADCs).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol provides a general procedure for a CUAAC reaction between an alkyne-
functionalized molecule derived from (4-ethynylphenyl)methanol and an azide-containing
biomolecule or probe.

o Materials:
o Alkyne-functionalized molecule (1 equivalent)
o Azide-containing molecule (1-1.2 equivalents)
o Copper(ll) sulfate (CuSOa)
o Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)ymethyl)amine (TBTA)

o Solvent (e.g., water, DMSO, or a mixture)

e Procedure:

[¢]

Prepare a stock solution of the alkyne-functionalized molecule.

o

Prepare a stock solution of the azide-containing molecule.

o

In a reaction vessel, combine the alkyne and azide solutions.
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o Prepare a fresh solution of the copper catalyst by mixing CuSOa and the ligand (THPTA or
TBTA).

o Add the copper catalyst solution to the alkyne/azide mixture.
o Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

o Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be
monitored by LC-MS.

o Upon completion, the product can be purified by methods appropriate for the specific
conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]

Triazole-linked
Conjugate

(4-ethynylphenyl)methanol
Derivative (Alkyne)

Cu(l) Catalyst
(from CuSOa4 + NaAsc)

Azide-tagged
Biomolecule/Probe

Click to download full resolution via product page

A typical click chemistry workflow.

Conclusion

(4-Ethynylphenyl)methanol is a cornerstone molecule for chemists and drug developers,
offering a gateway to a vast array of complex and functionally diverse molecules. Its
straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity
of its alkyne group in click chemistry reactions have solidified its importance in the construction
of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed
protocols and data presented in this guide aim to facilitate its broader application and inspire
further innovation in the fields of chemical biology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.a2bchem.com/10602-04-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/11170993
https://pubchem.ncbi.nlm.nih.gov/compound/11170993
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.chemicalbook.com/synthesis/4-ethynylbenzyl-alcohol-97.htm
https://cssp.chemspider.com/100
https://iris.unime.it/handle/11570/3105207
https://iris.unime.it/handle/11570/3105207
https://www.medchemexpress.com/4-ethynylphenyl-methanol.html?locale=ko-KR
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706574/
https://pubmed.ncbi.nlm.nih.gov/41032954/
https://pubmed.ncbi.nlm.nih.gov/41032954/
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.metabion.com/uploads/Protocols-and-guides/mi-Click-Chemistry-Manual.pdf
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://www.benchchem.com/product/b084771#4-ethynylphenyl-methanol-molecular-weight-and-formula-c9h8o
https://www.benchchem.com/product/b084771#4-ethynylphenyl-methanol-molecular-weight-and-formula-c9h8o
https://www.benchchem.com/product/b084771#4-ethynylphenyl-methanol-molecular-weight-and-formula-c9h8o
https://www.benchchem.com/product/b084771#4-ethynylphenyl-methanol-molecular-weight-and-formula-c9h8o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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